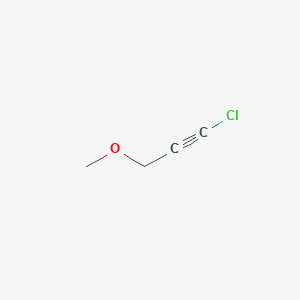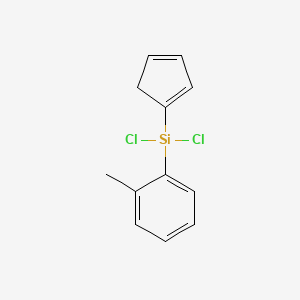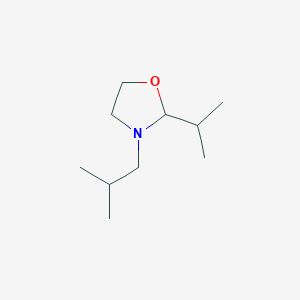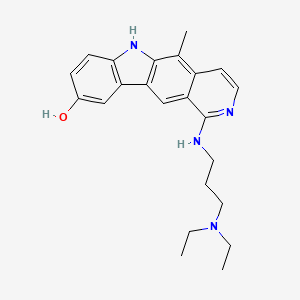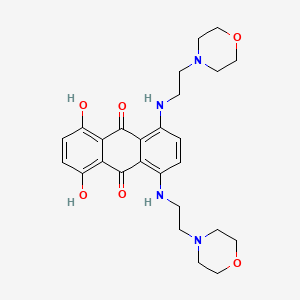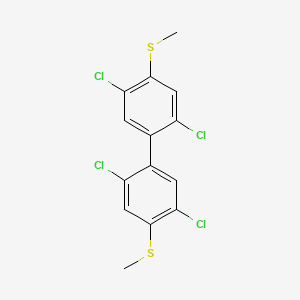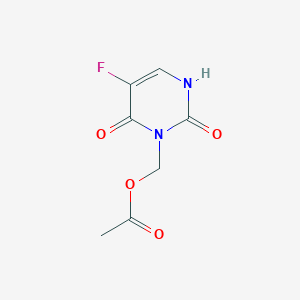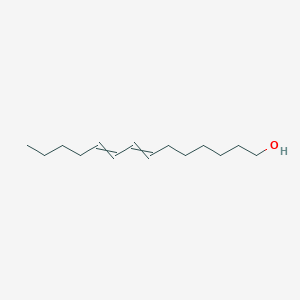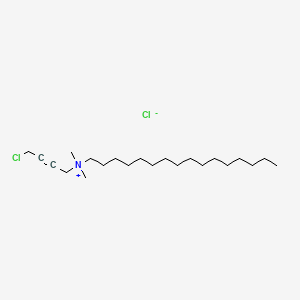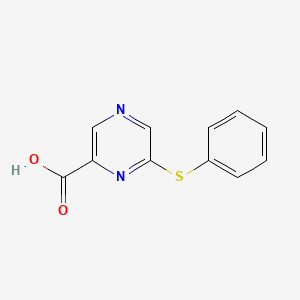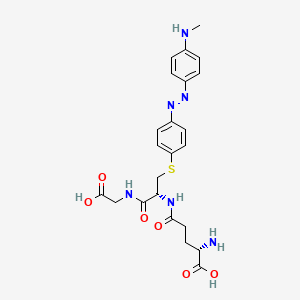
3-Gsmab
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Gsmab is a chemical compound that has garnered significant attention in recent years due to its unique properties and potential applications in various fields. This compound is known for its stability and reactivity, making it a valuable subject of study in both academic and industrial research.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Gsmab typically involves a multi-step process that includes the use of various reagents and catalysts. The initial step often involves the formation of a precursor compound, which is then subjected to further reactions to yield this compound. Common reagents used in the synthesis include organic solvents, acids, and bases, with reaction conditions carefully controlled to ensure high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow systems. The process is optimized to minimize waste and maximize efficiency. Key steps include the purification of intermediates and the final product using techniques such as distillation, crystallization, and chromatography.
化学反应分析
Types of Reactions: 3-Gsmab undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of functional groups within the compound that are reactive under specific conditions.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The conditions for these reactions vary, with temperature, pressure, and solvent choice playing crucial roles in determining the reaction pathway and yield.
Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds with different functional groups.
科学研究应用
3-Gsmab has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it serves as a probe for studying biochemical pathways and interactions. In medicine, this compound is being investigated for its potential therapeutic properties, including its ability to modulate specific biological targets. Industrial applications include its use in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 3-Gsmab involves its interaction with specific molecular targets within cells. These interactions can modulate various biochemical pathways, leading to changes in cellular function. The exact pathways and targets involved depend on the specific application and the context in which this compound is used. For example, in a therapeutic context, this compound may bind to a particular protein or enzyme, altering its activity and thereby affecting disease progression.
相似化合物的比较
3-Gsmab can be compared to other similar compounds based on its chemical structure and reactivity Similar compounds include those with analogous functional groups or similar molecular frameworks What sets this compound apart is its unique combination of stability and reactivity, which makes it particularly useful in a variety of applications
属性
CAS 编号 |
71259-45-5 |
|---|---|
分子式 |
C23H28N6O6S |
分子量 |
516.6 g/mol |
IUPAC 名称 |
(2S)-2-amino-5-[[(2R)-1-(carboxymethylamino)-3-[4-[[4-(methylamino)phenyl]diazenyl]phenyl]sulfanyl-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C23H28N6O6S/c1-25-14-2-4-15(5-3-14)28-29-16-6-8-17(9-7-16)36-13-19(22(33)26-12-21(31)32)27-20(30)11-10-18(24)23(34)35/h2-9,18-19,25H,10-13,24H2,1H3,(H,26,33)(H,27,30)(H,31,32)(H,34,35)/t18-,19-/m0/s1 |
InChI 键 |
FGVGDZBENKBMKP-OALUTQOASA-N |
手性 SMILES |
CNC1=CC=C(C=C1)N=NC2=CC=C(C=C2)SC[C@@H](C(=O)NCC(=O)O)NC(=O)CC[C@@H](C(=O)O)N |
规范 SMILES |
CNC1=CC=C(C=C1)N=NC2=CC=C(C=C2)SCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![8-Hydroxy-2,3-dihydro[1,3]thiazolo[3,2-a]pyridin-4-ium bromide](/img/structure/B14462701.png)
